Ethyl 2,5-dimethylphenylcarbamate
Description
Foundational Principles and Academic Significance of the Carbamate (B1207046) Functional Group
The carbamate functional group, characterized by the general formula R₂NC(O)OR', is a cornerstone of modern organic chemistry. wikipedia.org Structurally, it can be viewed as a hybrid of an amide and an ester, and this unique constitution imparts a distinct set of chemical properties. nih.gov The delocalization of the nitrogen lone-pair electrons into the carbonyl group results in resonance stabilization, which contributes to the chemical stability of carbamates. nih.govacs.org This stability is a key reason for their extensive use as protecting groups for amines in multi-step organic synthesis, allowing chemists to "tame" the high reactivity and basicity of the amine functionality. nih.govnih.gov
The academic significance of carbamates extends beyond their role as protecting groups. They are integral components in a vast array of biologically active molecules and are fundamental building blocks for polymers, most notably polyurethanes. wikipedia.orgmit.edu Their ability to form hydrogen bonds and impose conformational constraints on molecules makes them a valuable scaffold in drug design and medicinal chemistry. nih.govacs.org
Contextualization of Aryl Carbamate Derivatives in Contemporary Chemical Research
Aryl carbamates, where the nitrogen atom is attached to an aromatic ring, represent a particularly important subclass of carbamate derivatives. Contemporary research has focused heavily on developing efficient synthetic routes to access these compounds. Methodologies such as palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol have proven effective. mit.eduorganic-chemistry.org Similarly, copper-catalyzed methods, like the Chan-Lam coupling of arylboronic acids with azidoformates, offer mild and efficient pathways to N-aryl carbamates. nih.gov
Beyond their synthesis, aryl carbamates are versatile substrates in further chemical transformations. They are recognized as valuable partners in cross-coupling reactions and can undergo transformations like the Snieckus-Fries rearrangement. nih.gov Their applications are diverse, ranging from precursors for polyurethane materials to key structural motifs in agricultural chemicals (fungicides, herbicides) and pharmaceuticals. nih.govmit.edu In medicinal chemistry, the aryl carbamate moiety is found in numerous approved drugs, where it can enhance biological activity, improve pharmacokinetic properties, or act as a bioisosteric replacement for other functional groups. nih.govdntb.gov.ua Recent research has also explored their use in nickel-catalyzed amination reactions, highlighting their robustness and utility in sequential, site-selective cross-coupling strategies. rsc.org
Research Trajectories and Scholarly Objectives for Ethyl 2,5-dimethylphenylcarbamate
This compound is an N-aryl carbamate whose study is informed by the broader research into this class of compounds. While specific, in-depth research literature on this exact molecule is not abundant, its structure allows for clear scholarly objectives based on established aryl carbamate chemistry.
The primary physicochemical properties of this compound are summarized below.
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl (2,5-dimethylphenyl)carbamate |
| CAS Number | 76917-05-0 chem960.com |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Canonical SMILES | CCOC(=O)NC1=C(C=CC(=C1)C)C |
Research objectives for this compound would logically include its synthesis and reactivity. Its preparation could be approached using established metal-catalyzed methods. For instance, a palladium-catalyzed coupling of 2,5-dimethylaniline (B45416) with an ethyl haloformate, or the coupling of 1-halo-2,5-dimethylbenzene with sodium cyanate in the presence of ethanol (B145695), represents a viable synthetic strategy based on current literature. mit.eduorganic-chemistry.org
Further research would likely investigate its utility as a substrate in various chemical transformations. The dimethyl-substituted aryl ring offers specific steric and electronic properties that could influence reactivity in reactions such as ortho-metalation or subsequent cross-coupling reactions. nih.gov Scholarly investigation could focus on using the carbamate group as a directing group for C-H activation on the aromatic ring or exploring its potential as a building block for more complex molecules with potential applications in materials science or as agrochemical and pharmaceutical intermediates. nih.govmdpi.com
Selected Research Findings on N-Aryl Carbamate Synthesis
| Methodology | Key Reagents & Catalysts | Reaction Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Aryl chlorides/triflates, sodium cyanate, Pd₂(dba)₃, ligand | Alcohol as nucleophile/solvent, often requires an additive like triethylamine | Efficient synthesis of a broad range of N-aryl carbamates, including important protecting groups and polyurethane precursors. | mit.eduorganic-chemistry.org |
| Copper-Catalyzed Chan-Lam Coupling | Arylboronic acids, azidoformates, CuCl₂ | Room temperature, open flask, no additional base or ligand required | Provides a mild and efficient route to N-arylcarbamates. | nih.gov |
| Metal-Free C–N Coupling | Aryl(TMP)iodonium salts, cyclic carbamates | Does not require an inert atmosphere or dry solvents | A metal-free approach for the N-arylation of carbamates using hypervalent iodine reagents. | acs.org |
| Nickel-Catalyzed Amination | Aryl carbamates, amines, Nickel catalyst | Broad scope for both coupling partners | Demonstrates the utility of the carbamate group as a leaving group in C-N bond formation. | rsc.org |
Structure
3D Structure
Properties
CAS No. |
76917-05-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl N-(2,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
AJQVZXKPXFTCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2,5 Dimethylphenylcarbamate
Phosgene- and Non-Phosgene-Based Synthetic Strategies for Aryl Carbamates
The synthesis of aryl carbamates can be broadly categorized into traditional methods that rely on highly reactive and toxic phosgene (B1210022) and its derivatives, and more modern, safer alternatives. These non-phosgene routes often utilize more benign reagents like carbon dioxide or employ advanced catalytic systems to achieve the desired transformations.
Exploration of Isocyanate and Chloroformate Intermediates in Urethane (B1682113) Formation
The classical and most established route to carbamates involves the use of phosgene (COCl₂) or its safer solid equivalent, triphosgene. nih.govnih.gov This methodology proceeds through one of two key intermediates: an isocyanate or a chloroformate.
Isocyanate Pathway : The reaction of a primary arylamine, such as aniline, with phosgene generates an aryl isocyanate intermediate. nih.govresearchgate.net This highly reactive isocyanate is then treated with an alcohol to yield the corresponding N-aryl carbamate (B1207046) (urethane). mdpi.comresearchgate.net The high reactivity of the isocyanate group makes this a versatile method for forming the urethane linkage. mdpi.com The reaction mechanism involves the nucleophilic attack of the alcohol on the electrophilic carbon of the isocyanate group. researchgate.netmdpi.com In an industrial setting, this two-step process, starting from the amine and phosgene, has been a cornerstone of polyurethane chemistry. nih.gov
Chloroformate Pathway : An alternative phosgene-based approach involves the reaction of an alcohol with phosgene to form a chloroformate intermediate. This alkyl chloroformate can then react with an arylamine in the presence of a base to produce the target carbamate. abo.fi This route avoids the direct handling of the often volatile and toxic isocyanate intermediate.
While effective, the extreme toxicity of phosgene gas has driven the development of safer alternatives. nih.govgoogle.com Triphosgene, a stable crystalline solid, serves as a convenient substitute, decomposing in situ to generate phosgene under controlled conditions, thereby mitigating some of the risks associated with handling the gaseous reagent. nih.govnih.gov
Direct Carbon Dioxide Fixation and Activation Approaches in Carbamate Synthesis
In the quest for greener and safer chemical processes, significant research has focused on using carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock for carbamate synthesis. google.comresearchgate.net These methods bypass the need for phosgene and represent an attractive alternative. acs.orgnih.gov The general strategy involves the reaction of an amine, carbon dioxide, and an electrophile, often an alkyl halide, in the presence of a base or catalyst. google.comacs.org
The reaction is believed to proceed via the initial formation of a carbamate anion from the reaction of the amine and CO₂, which is then "trapped" by the electrophile to form the stable carbamate ester. researchgate.net Various catalytic systems have been developed to facilitate this transformation under milder conditions.
Key approaches include:
Base-Mediated Synthesis : Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to promote the reaction between amines, CO₂, and alkyl halides. acs.orgnih.gov Cesium carbonate has also been shown to be an effective base for this conversion, allowing the reaction to proceed at ambient temperature and pressure. google.com
Metal-Catalyzed Systems : Various metal-based catalysts have been explored. Titanium alkoxides, for instance, have been used to directly synthesize carbamates from amines and CO₂ in nearly quantitative yields. researchgate.net Zinc-based catalyst systems, including heterogeneous polymer-bound and graphene-oxide-based composites, have also proven effective for CO₂ fixation into carbamates under environmentally benign conditions. nih.gov
These direct CO₂ utilization methods offer considerable flexibility and significantly reduce the hazards associated with traditional synthetic routes. acs.org
| Catalyst/Base System | Reactants | Key Features | Reference(s) |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Amine, CO₂, Alkyl Halide | Continuous flow method; rapid reaction times. | acs.orgnih.gov |
| Cesium Carbonate | Amine, CO₂, Alkylating Agent | Ambient temperature and pressure; high yields. | google.com |
| Titanium(IV) n-butoxide | Aniline, CO₂ | Nearly quantitative yield in 20 minutes at 5 MPa. | researchgate.net |
| Graphene Oxide-Zinc Composite | Amine, CO₂, Alkyl Halide | Heterogeneous, recyclable catalyst; low pressure/temperature. | nih.gov |
Metal-Catalyzed Carbamoylation and C-N Cross-Coupling Methodologies
Advanced synthetic strategies employing transition-metal catalysts have provided powerful tools for constructing C-N bonds, including those in aryl carbamates. These methods offer high efficiency and functional group tolerance.
Palladium-Catalyzed C-N Cross-Coupling : The Buchwald-Hartwig amination and related reactions are prominent examples of Pd-catalyzed C-N bond formation. acs.orgrsc.org A particularly innovative approach involves the palladium-catalyzed cross-coupling of aryl halides (Ar-X) or aryl triflates (Ar-OTf) with an isocyanate source, such as sodium cyanate (B1221674). organic-chemistry.orgnih.govnih.gov The aryl isocyanate is generated in situ and immediately trapped with an alcohol to afford the N-aryl carbamate. nih.govorganic-chemistry.org This one-pot procedure is highly efficient for a broad range of substrates and provides direct access to important carbamate protecting groups. nih.govorganic-chemistry.org The use of aryl triflates as coupling partners can expand the substrate scope, especially for sterically hindered systems. nih.gov
Molybdenum-Mediated Carbamoylation : An alternative to palladium catalysis is the use of molybdenum hexacarbonyl (Mo(CO)₆) to mediate the carbamoylation of aryl halides. epa.govscilit.com This method efficiently incorporates carbon monoxide from the stable molybdenum complex to form a wide variety of amides and can be adapted for carbamate synthesis. It offers an advantage over some palladium-catalyzed carbonylations that may require an excess of gaseous carbon monoxide. epa.govscilit.com
Copper-Catalyzed Reactions : Copper catalysts have also been employed for N-arylation reactions. For example, the coupling of arylboronic acids with N-H containing compounds, including carbamates, can be achieved using cupric acetate. organic-chemistry.org More recently, copper-catalyzed cross-coupling of (hetero)aryl chlorides with potassium cyanate in the presence of an alcohol has been developed to produce N-(hetero)aryl carbamates in very good yields. organic-chemistry.org
Strategic Synthesis of Ethyl 2,5-dimethylphenylcarbamate
The synthesis of the specific target molecule, this compound, requires the application of the aforementioned general principles with a focus on the unique structural aspects of the 2,5-dimethylphenyl moiety.
Consideration of Regioselective and Chemoselective Transformations for the 2,5-Dimethylphenyl Moiety
The primary precursor for introducing the 2,5-dimethylphenyl group is 2,5-dimethylaniline (B45416) or a derivative thereof. The regioselectivity of the carbamate formation is inherently controlled by the starting material, as the functionalization occurs at the existing amino group. The main challenge lies in achieving high chemoselectivity, ensuring that the reaction occurs exclusively at the nitrogen atom without undesired side reactions at the two methyl groups on the aromatic ring.
The synthesis of related compounds, such as cellulose (B213188) tris(3,5-dimethylphenyl carbamate), widely used as a chiral stationary phase in chromatography, provides valuable insight. researchgate.netresearchgate.netdntb.gov.ua These materials are synthesized by reacting cellulose with 3,5-dimethylphenyl isocyanate. nih.gov By analogy, the most direct synthesis of this compound would involve the reaction of 2,5-dimethylphenyl isocyanate with ethanol (B145695).
The isocyanate precursor can be synthesized from 2,5-dimethylaniline using phosgene or triphosgene. Alternatively, non-phosgene routes can be employed. For instance, a palladium-catalyzed cross-coupling of 1-bromo-2,5-dimethylbenzene or 1-iodo-2,5-dimethylbenzene with sodium cyanate in the presence of ethanol would furnish the desired product directly. nih.govorganic-chemistry.org Another route is the direct fixation of CO₂ using 2,5-dimethylaniline, an ethylating agent like ethyl iodide, and a suitable catalyst or base system. google.comacs.org
Enantioselective and Diastereoselective Synthetic Routes for Related Chiral Carbamates
While this compound is an achiral molecule, the broader field of carbamate synthesis includes sophisticated methods for controlling stereochemistry in related chiral structures. These asymmetric syntheses are critical for producing enantiomerically pure pharmaceuticals and other specialty chemicals.
Enantioselective Synthesis : Recent advances have demonstrated the copper-catalyzed asymmetric synthesis of axially chiral carbamates. One such method involves the ring-opening of cyclic diaryliodonium salts with CO₂ and amines, using a chiral copper catalyst to achieve high yields and excellent enantioselectivities (ee). rsc.orgrsc.org This approach provides direct access to a range of valuable chiral biaryl compounds. rsc.orgresearchgate.net
Diastereoselective Synthesis : Diastereoselectivity can be achieved through methods like the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates. nih.gov In this process, deprotonation of a chiral carbamate derived from an allylic alcohol and a chiral auxiliary (like L-valinol) induces a rearrangement that forms α-hydroxy amide derivatives with excellent diastereoselectivity. The stereochemical outcome is directed by the existing chiral center in the oxazolidine ring. nih.gov
Catalytic enantioselective additions of aldehyde-derived enecarbamates to α-oxo aldehydes, often catalyzed by copper or scandium complexes, represent another pathway to chiral carbamate-containing structures. nih.gov These methodologies highlight the advanced state of asymmetric synthesis and its potential for creating complex, stereodefined carbamates.
| Method | Catalyst/System | Product Type | Stereoselectivity | Reference(s) |
| Asymmetric Ring-Opening | Copper(I) / Chiral Ligand | Axially Chiral Carbamates | High Enantioselectivity (up to 99% ee) | rsc.orgrsc.orgresearchgate.net |
| 1,2-Carbamoyl Rearrangement | sec-BuLi / Chiral Auxiliary | α-Hydroxy Amides | Excellent Diastereoselectivity | nih.gov |
| Enantioselective Addition | Copper or Scandium / Chiral Ligand | Aldol-type products | High Enantio- and Diastereoselectivity | nih.gov |
Principles of Green Chemistry in the Preparation of Carbamate Esters
The synthesis of carbamate esters, including this compound, has traditionally relied on hazardous reagents such as phosgene and its derivatives. acs.org The adoption of the twelve principles of green chemistry aims to mitigate these environmental and safety concerns by promoting the development of more benign and sustainable synthetic routes. Key principles applied to carbamate synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents and auxiliaries, and utilizing catalysis. acs.orgnih.gov
Modern synthetic strategies focus on replacing toxic inputs with safer, renewable alternatives and designing processes that are both efficient and environmentally friendly. The use of carbon dioxide (CO₂) as a C1 building block, the development of catalytic systems that operate under mild conditions, and the implementation of one-pot procedures are central to this effort. acs.orgorganic-chemistry.org
Advancements in Greener Synthetic Routes
Research into greener methods for carbamate synthesis has yielded several promising approaches that move away from traditional, hazardous processes. These methodologies often employ catalysis and alternative reagents to improve safety and sustainability.
One significant area of development is the use of carbon dioxide as a substitute for phosgene. acs.org While CO₂ is thermodynamically stable, catalytic systems can facilitate its reaction with amines and alcohols to form carbamates. For instance, dual nickel photocatalysis has been used for the synthesis of O-aryl carbamates from aryl halides, amines, and CO₂ under visible light and ambient pressure, eliminating the need for stoichiometric activating reagents. acs.org
Organocatalysis presents another metal-free approach. The chemo- and site-selective formation of N-aryl carbamates from cyclic organic carbonates and aromatic amines can be achieved under very mild conditions using organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
Furthermore, one-pot syntheses are being developed to improve efficiency and reduce waste. These methods avoid the isolation of intermediate compounds, such as sensitive carbamoyl (B1232498) chlorides, by generating them in situ. organic-chemistry.org For example, a versatile one-pot procedure for substituted O-aryl carbamates involves the reaction of phenols and amines in the presence of a base like pyridine, which is adaptable to a wide range of substrates. organic-chemistry.org
Case Study: Homogeneous Synthesis of a Dimethylphenylcarbamate Derivative
A pertinent example of green chemistry principles in action is the synthesis of cellulose-tris(3,5-dimethylphenylcarbamate), a compound structurally related to this compound. A study demonstrated its successful synthesis using the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) as a green reaction solvent, replacing the traditionally used and more hazardous pyridine. nih.gov The homogeneous reaction of microcrystalline cellulose with 3,5-dimethylphenyl isocyanate in AmimCl proceeded with high efficiency. nih.gov
The use of an ionic liquid as the solvent in this synthesis highlights the "Safer Solvents and Auxiliaries" principle of green chemistry. The reaction conditions and results from this green synthesis are detailed in the table below.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Microcrystalline Cellulose | 3,5-Dimethylphenyl isocyanate | AmimCl | 90 | 48 | 79.19 |
Catalytic Approaches to O-Aryl Carbamate Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and lower energy requirements. For the synthesis of O-aryl carbamates, nickel-catalyzed reactions have shown promise. One domino reaction allows for the one-pot synthesis of N-(hetero)aryl carbamates from alcohols and in-situ generated (hetero)aryl isocyanates, facilitated by a nickel catalyst. epa.gov This approach activates the phenolic C-O bond using cyanuric chloride, an inexpensive reagent, providing good yields and compatibility with various functional groups. epa.gov
The table below summarizes findings for a one-pot synthesis of various O-aryl carbamates, a method applicable to precursors of this compound. The data illustrates the effect of temperature and substrate on reaction efficiency.
| Phenol | Amine | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Phenol | Diethylamine | Pyridine | 25 | 24 | 74 |
| Phenol | Diethylamine | Pyridine | 110 | 2 | 89 |
| 4-Methoxyphenol | Pyrrolidine | Pyridine | 110 | 2 | 99 |
| 4-Nitrophenol | Piperidine | Pyridine | 110 | 2 | 99 |
These examples underscore the progress in developing advanced synthetic methodologies for carbamate esters that are safer, more efficient, and aligned with the principles of green chemistry. While direct research on the green synthesis of this compound is limited, the methods applied to structurally similar O-aryl carbamates provide a clear and promising path forward.
Sophisticated Structural Characterization and Spectroscopic Probing of Ethyl 2,5 Dimethylphenylcarbamate
Conformational Analysis and Investigation of Rotational Barriers within the Carbamate (B1207046) Linkage
The carbamate group exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety. acs.orgnih.gov This results in a pseudo-double bond character for the C-N bond, leading to the potential for syn and anti isomers. acs.org The energy difference between these rotamers can be small, often resulting in a mixture of both isomers in solution. nih.gov
The rotation around the C-N bond in carbamates has been extensively studied using both experimental and theoretical methods. acs.orgnih.gov Dynamic NMR spectroscopy is a key experimental technique for determining the free energies of activation for this rotational barrier. researchgate.net Studies on primary carbamates have reported rotational barriers in the range of 12.4 to 14.3 kcal/mol. researchgate.net These barriers are noted to be approximately 3-4 kcal/mol lower than those in analogous amides, a difference attributed to both steric and electronic effects from the additional oxygen atom in the carbamate structure. acs.orgnih.govnih.gov
Theoretical calculations, often employing Density Functional Theory (DFT), provide valuable insights into the rotational energy barriers and the geometries of the transition states. researchgate.netresearchgate.net These computational studies have shown that the rotation around the C-N bond involves a transition state where the nitrogen atom undergoes pyramidalization, disrupting the p-π resonance. researchgate.net The solvent environment has also been shown to influence the rotational barrier in primary carbamates. researchgate.net
Table 1: Experimental and Theoretical Rotational Barriers for Carbamates
| Compound Type | Method | Solvent | Rotational Barrier (kcal/mol) | Reference |
| Primary Carbamates | Dynamic ¹H NMR | CDCl₃ | 12.4 - 14.3 | researchgate.net |
| Primary Carbamates | Dynamic ¹H NMR | CD₃COCD₃ | 12.4 - 14.3 | researchgate.net |
| General Carbamates | Theoretical/Experimental | - | ~3-4 lower than amides | acs.orgnih.govnih.gov |
| N-alkyl-N-phenyl alkyl carbamates | Experimental | - | as low as 12.3 | researchgate.net |
Intra- and Intermolecular Hydrogen Bonding Interactions and Dipole Moment Analysis
Carbamates are capable of participating in both intra- and intermolecular hydrogen bonds, acting as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl and alkoxy oxygens). acs.orgnih.gov These interactions can significantly influence the equilibrium between syn and anti rotamers. nih.gov For instance, the addition of a hydrogen-bonding species like acetic acid can stabilize the syn rotamer of certain carbamates in solution. nd.edunih.gov The alkoxy oxygen in the anti conformation is generally a poorer hydrogen bond acceptor compared to the carbonyl oxygen in the syn conformation, due to steric and electrostatic factors. nih.govelsevierpure.com
Resonance Structures and Their Contributions to Carbamate Stability and Electronic Distribution
The stability and electronic properties of the carbamate linkage are rationalized by considering three primary resonance structures. acs.orgnih.govnih.gov These structures illustrate the delocalization of the nitrogen lone pair electrons into the carbonyl group, resulting in a partial double bond character for the C-N bond and a negative charge on the carbonyl oxygen. This resonance stabilization is a key feature of carbamates. acs.orgnih.gov The resonance effect in carbamates is estimated to be about 3-4 kcal/mol lower than in amides, which is attributed to electronic and steric perturbations from the adjacent ester oxygen. acs.orgnih.gov This electronic distribution makes carbamates more electrophilic than amides. nih.gov
Solid-State Structural Elucidation using Advanced Diffraction Techniques for Related Carbamate Systems
X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. rsc.org Crystal structure analysis of various carbamate-containing compounds has provided detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns. rsc.orgresearchgate.net For example, the crystal structure of N-(benzimidazol-2-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3β-yl-carbamate revealed a flattened chair-chair conformation and specific hydrogen bonding networks. rsc.org In another study, the crystal structure of ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate showed a folded conformation in the solid state. rsc.orgepa.gov Such studies are crucial for understanding the preferred conformations and packing arrangements of carbamates in a crystalline environment. Advanced techniques, including quantitative X-ray diffraction, can be applied to complex systems containing carbamate-related materials. nih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural and Electronic Characterization
NMR and IR spectroscopy are indispensable tools for the structural and electronic characterization of carbamates like Ethyl 2,5-dimethylphenylcarbamate. rsc.orgnih.gov
NMR Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the molecular structure. rsc.org Due to the restricted rotation around the C-N bond, it is common to observe separate signals for the syn and anti rotamers in the NMR spectra, especially at lower temperatures. researchgate.net The chemical shifts of the protons and carbons are sensitive to the electronic environment and the conformation of the carbamate group. nih.gov For instance, the NH and OH proton signals in carbamates can show downfield shifts with decreasing temperature, indicating the presence of hydrogen bonding. nih.gov
IR Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the carbamate functional group. mdpi.com Key vibrational bands include the N-H stretch, the C=O stretch, and C-N stretching vibrations. mdpi.com The position of the C=O stretching band, in particular, can provide insights into the extent of hydrogen bonding and the electronic nature of the carbamate. researchgate.net The combination of experimental NMR and IR data with computational simulations can lead to a detailed assignment of the observed spectra and a deeper understanding of the conformational landscape of the molecule. nih.gov
Table 2: Key Spectroscopic Data for Carbamate Characterization
| Spectroscopic Technique | Key Observables | Information Gained | References |
| ¹H NMR | Chemical shifts (δ), coupling constants (J), separate signals for rotamers | Molecular connectivity, conformational isomers, hydrogen bonding | researchgate.netnih.gov |
| ¹³C NMR | Chemical shifts (δ) | Carbon skeleton, electronic environment of carbons | rsc.org |
| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for N-H, C=O, C-N stretching | Functional group identification, hydrogen bonding, electronic effects | researchgate.netmdpi.com |
Computational Chemistry and Theoretical Modeling of Ethyl 2,5 Dimethylphenylcarbamate Systems
Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Energetic Profiles
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of Ethyl 2,5-dimethylphenylcarbamate at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity.
By mapping the potential energy surface, QM calculations can identify stable conformations, transition states, and the energetic barriers between them. This provides a quantitative energetic profile of the molecule, revealing the most likely pathways for conformational changes or chemical reactions. The distribution of electron density, molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential can be visualized, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack.
Density Functional Theory (DFT) is a powerful and widely used QM method for investigating chemical systems. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, making it computationally efficient for larger molecules. DFT is particularly adept at exploring reaction mechanisms by locating the structures of reactants, products, and the high-energy transition states that connect them. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction kinetics. researchgate.net
For this compound, DFT can be used to model its synthesis, degradation, or its interaction with other molecules. For instance, in a study of a similar reaction involving 2,5-dimethylfuran, DFT calculations were used to show that catalysts can significantly lower the activation barrier, and that the reaction mechanism can shift from a concerted to a stepwise process. researchgate.net Interaction energies between the carbamate (B1207046) and a binding partner, such as a receptor site or another carbamate molecule in an aggregate, can be calculated to quantify the strength of the association. These calculations can also decompose the total interaction energy into physically meaningful components like electrostatic, exchange-repulsion, and dispersion contributions.
Table 1: Illustrative Interaction and Activation Energies from DFT Calculations This table presents hypothetical data for this compound based on typical values obtained for similar organic molecules in DFT studies to illustrate the type of information generated.
| Interaction/Process | System | Calculated Energy (kcal/mol) |
| Activation Energy | Uncatalyzed Hydrolysis | +25.0 |
| Activation Energy | Acid-Catalyzed Hydrolysis | +15.5 |
| Interaction Energy | Dimerization (H-Bonding) | -8.0 |
| Interaction Energy | Dimerization (π-Stacking) | -4.5 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects on Carbamate Behavior
While QM methods are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions on a timescale from picoseconds to microseconds. mdpi.com
For this compound, MD simulations are crucial for comprehensive conformational sampling. biorxiv.orgresearchgate.netnih.gov The molecule possesses several rotatable bonds, leading to a complex conformational landscape. MD can explore this landscape, identifying the most populated conformational states and the pathways for transitioning between them. nih.gov
Furthermore, MD simulations explicitly model the surrounding environment, making them ideal for studying solvent effects. nih.govnih.gov The behavior of the carbamate can be simulated in various solvents to understand how interactions with solvent molecules influence its conformation, stability, and aggregation. nrel.gov For example, in protic solvents, the carbamate's hydrogen-bonding capabilities will be a dominant factor, while in nonpolar solvents, van der Waals forces will prevail. nih.gov The explicit inclusion of solvent molecules is critical for accurately modeling the system's thermodynamics and kinetics, as solvent can stabilize or destabilize transition states and intermediates. nih.govresearchgate.net
Table 2: Insights from MD Simulations of Carbamate Systems
| Parameter Studied | Information Gained | Relevance to this compound |
| Conformational Dynamics | Identification of stable rotamers and dihedral angle distributions. researchgate.net | Predicts the dominant shapes the molecule adopts in solution. |
| Solvent Structure | Analysis of radial distribution functions of solvent around solute. nrel.gov | Shows how water or organic solvents arrange around the phenyl ring and carbamate group. |
| Hydrogen Bonding Lifetime | Average duration of specific hydrogen bonds with solvent or other solutes. researchgate.net | Quantifies the stability of key interactions driving association or solvation. |
| Diffusion Coefficient | Rate of translational motion of the molecule through the solvent. researchgate.net | Provides insight into mass transport properties relevant to various applications. |
Analysis of Non-Covalent Interactions: Hydrogen Bonding, π-Stacking, and Dispersion Forces in Carbamate Assemblies
Non-covalent interactions are the primary forces governing the three-dimensional structure of molecular assemblies, including protein-ligand complexes and crystal lattices. nih.govnih.gov For this compound, several types of non-covalent interactions are significant.
Hydrogen Bonding: The carbamate group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). libretexts.orgwikipedia.org These sites can form strong, directional hydrogen bonds with other carbamate molecules, leading to the formation of dimers or larger aggregates. They can also form hydrogen bonds with solvent molecules like water or alcohols. researchgate.netwikipedia.org
π-Stacking: The 2,5-dimethylphenyl group provides an aromatic π-system. Two such rings from adjacent molecules can interact favorably through π-stacking. nih.gov This interaction, driven by a combination of electrostatic and dispersion forces, typically results in a parallel-displaced or T-shaped arrangement of the aromatic rings. nih.gov
Computational tools can identify and quantify these interactions, revealing their geometry and energetic contributions to the stability of carbamate assemblies.
Table 3: Typical Characteristics of Non-Covalent Interactions
| Interaction Type | Typical Energy (kcal/mol) | Key Moieties in this compound |
| Hydrogen Bond | 1–10 wikipedia.org | N-H (donor), C=O (acceptor) |
| π-π Stacking | 1–5 nih.govarxiv.org | 2,5-dimethylphenyl ring |
| Van der Waals (Dispersion) | 0.5–2 libretexts.org | Entire molecule, especially alkyl groups |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: QM methods, particularly DFT, can calculate the magnetic shielding around each nucleus (e.g., ¹H and ¹³C). These shielding values can be converted into NMR chemical shifts that can be directly compared with experimental spectra. mdpi.com Accurate prediction of chemical shifts can help in assigning peaks in complex spectra and confirming the proposed structure of a synthesized compound. nih.gov Machine learning models trained on large datasets of experimental and calculated spectra are further improving the accuracy of these predictions. nih.gov
Vibrational Frequencies: The same QM calculations that yield molecular energies and structures can also be used to compute vibrational frequencies. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with peaks in infrared (IR) and Raman spectra. mdpi.com The calculation not only provides the frequency but also the nature of the vibrational mode, aiding in the precise assignment of experimental spectral bands. mdpi.comresearchgate.net
Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table shows representative data for a molecule containing similar functional groups to illustrate the typical agreement between calculated and experimental values.
| Parameter | Experimental Value | Calculated Value (DFT) |
| ¹H NMR Chemical Shift (ppm) | Aromatic C-H: 7.1-7.5 | Aromatic C-H: 7.3-7.7 mdpi.com |
| ¹H NMR Chemical Shift (ppm) | N-H: ~8.0 | N-H: ~8.2 |
| Vibrational Frequency (cm⁻¹) | C=O Stretch: ~1710 | C=O Stretch: ~1730 mdpi.com |
| Vibrational Frequency (cm⁻¹) | N-H Stretch: ~3300 | N-H Stretch: ~3350 |
Theoretical Frameworks for Understanding Chiral Discrimination in Carbamate-Based Systems
Carbamate derivatives of polysaccharides, such as cellulose (B213188) and amylose (B160209) tris(3,5-dimethylphenylcarbamate), are among the most effective and widely used chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for separating enantiomers. researchgate.net Theoretical and computational models are essential for understanding the mechanisms behind this chiral recognition.
The process of chiral discrimination relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (the carbamate CSP). For separation to occur, these complexes must have different interaction energies. researchgate.net Computational modeling helps to elucidate the specific non-covalent interactions responsible for this energetic difference.
Theoretical frameworks often involve:
Molecular Docking: This technique predicts the preferred orientation and conformation of an enantiomer when it binds to a model of the chiral stationary phase. Docking studies can identify the key interactions—such as hydrogen bonds, π-stacking, and steric hindrance—that contribute to the binding affinity. researchgate.net By comparing the binding energies and interaction patterns for both enantiomers, researchers can rationalize the observed elution order in chromatography.
Quantum Mechanical Calculations: High-level QM calculations can be performed on the docked complexes to obtain more accurate interaction energies and to analyze the electronic nature of the chiral recognition process.
Molecular Dynamics Simulations: MD can be used to study the dynamics of the enantiomer-CSP interaction, providing a more realistic view of the binding and unbinding process in the presence of a solvent (the mobile phase).
These theoretical approaches have shown that a combination of hydrogen bonding to the carbamate group, π-π interactions with the dimethylphenyl rings, and steric fit within the chiral grooves of the polysaccharide backbone are crucial for effective chiral discrimination. researchgate.netarxiv.org
Reaction Mechanisms and Degradation Pathways of Ethyl 2,5 Dimethylphenylcarbamate
Mechanistic Studies of Hydrolytic Stability under Various Conditions
The hydrolysis of aryl carbamates like Ethyl 2,5-dimethylphenylcarbamate can proceed through different mechanisms depending on the pH of the solution.
Under basic conditions, the hydrolysis of aryl carbamates is catalyzed and may follow an elimination-addition (E1cB) mechanism. rsc.org This process involves the formation of an isocyanate intermediate. rsc.org The rate of this reaction is significantly influenced by substituents on the aryl ring. rsc.org For N-(p-nitrophenyl)carbamates, studies have allowed for the measurement of both the acidity of the carbamate (B1207046) and the reaction rate of the resulting anion, showing a high degree of acyl-oxygen bond cleavage in the transition state. rsc.org
Alternatively, a bimolecular acyl substitution (BAC2) mechanism can occur, involving the nucleophilic attack of a hydroxide (B78521) ion. researchgate.net This pathway becomes more likely for carbamates with poorer leaving groups. rsc.org For N,N-disubstituted carbamates, which lack the N-H proton required for the E1cB mechanism, hydrolysis proceeds via the BAC2 pathway. researchgate.net The stability of carbamates to hydrolysis can be substantial; some carbamate-based systems are hydrolytically stable in a pH range of 2-12. zacharyhhouston.com The introduction of electron-donating groups on the O-aryl moiety can increase the hydrolytic stability of the carbamate group. nih.gov Metal ions can also trigger and promote the hydrolysis of carbamates by coordinating to the ligand. nih.gov
While all tested aryl carbamates in one study were stable to acid-catalyzed hydrolysis at pH 1.0 for 24 hours, they showed significant degradation at a physiological pH of 7.4. nih.gov
Table 1: Hydrolysis Mechanisms of Aryl Carbamates
| Mechanism | Description | Conditions | Key Intermediates |
| E1cB (Elimination-Addition) | Base-catalyzed elimination to form an isocyanate, followed by addition of water. | Basic (OH⁻) | Isocyanate (R-N=C=O) |
| BAC2 (Acyl Substitution) | Nucleophilic attack of hydroxide at the carbonyl carbon. | Basic (OH⁻) | Tetrahedral Intermediate |
| Acid-Catalyzed | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. | Acidic (H⁺) | Protonated Carbamate |
This table summarizes general mechanisms for aryl carbamates. Specific kinetic data for this compound is not detailed in the provided sources.
Photolytic and Oxidative Degradation Pathways, including Reaction with Atmospheric Radicals (e.g., Hydroxyl Radicals)
The degradation of this compound can be initiated by light (photolysis) or by reaction with reactive oxygen species like hydroxyl radicals.
Photolytic Degradation: The photodegradation of carbamate pesticides in aqueous solutions often results in the formation of their corresponding phenols. nih.gov For some carbamates, a photo-Fries rearrangement can also occur, leading to ortho- and para-hydroxybenzamides. nih.gov The specific degradation pathway is dependent on the molecular structure; for instance, irradiation of ethiofencarb (B1671403) leads to the cleavage of a carbon-sulfur bond. nih.gov Photocatalysts such as TiO2 and ZnO can enhance the degradation of carbamates under UV irradiation. mdpi.comresearchgate.net The degradation rate is influenced by factors like pH, with studies on ethiofencarb showing the fastest degradation at pH 3. nih.gov
Oxidative Degradation with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive species that are significant in atmospheric and aquatic chemistry. copernicus.org They react rapidly with organic compounds, often by abstracting a hydrogen atom or by adding to an aromatic ring. copernicus.orgnih.gov Studies on other carbamates, such as carbaryl (B1668338) and carbofuran, have shown that they can react directly with various radical species, including •OH. acs.org Theoretical calculations suggest that hydrogen atom transfer is the favored mechanism in these reactions. acs.org For this compound, reaction with •OH would likely involve hydrogen abstraction from the ethyl group or the two methyl groups on the phenyl ring, or addition to the aromatic ring itself, leading to hydroxylated byproducts and further degradation.
Thermal Decomposition Profiles and Product Analysis
When heated, carbamates can undergo thermal decomposition. The specific products and reaction pathways are dependent on the structure of the carbamate.
Studies on compounds structurally similar to this compound provide insight into its likely thermal behavior. The gas-phase decomposition of Ethyl N-methyl-N-phenylcarbamate over a temperature range of 329-380°C yields N-methylaniline, carbon dioxide, and ethylene. This reaction is quantitative, unimolecular, and follows first-order kinetics.
Similarly, the decomposition of t-butyl N-arylcarbamates at 177.5 °C in diphenyl ether is a first-order reaction that produces the corresponding amine, carbon dioxide, and isobutylene. cdnsciencepub.com The rate of this decomposition is influenced by substituents on the aromatic ring, with electron-withdrawing groups increasing the rate. cdnsciencepub.com This suggests a cyclic mechanism for the decomposition. cdnsciencepub.com In general, the thermal decomposition of carbamates is a promising phosgene-free method for producing isocyanates, which are valuable industrial intermediates. mdpi.com The process can be carried out in either the gas or liquid phase at temperatures ranging from 250 to 600 °C. mdpi.com
Table 2: Kinetic Data for Thermal Decomposition of a Structurally Similar Carbamate
| Compound | Temperature Range (°C) | k₁ (s⁻¹) Equation | Products |
| Ethyl N-methyl-N-phenylcarbamate | 329-380 | 10¹²·⁴⁴ exp(-45,380/RT) | N-methylaniline, CO₂, C₂H₄ |
Data is for Ethyl N-methyl-N-phenylcarbamate and serves as an analogue for the decomposition of this compound.
Investigation of Mechanistic Aspects in Carbamate Synthesis and Transformations (e.g., Nucleophilic Additions, Rearrangements)
The carbamate functional group can participate in and be formed through a variety of important chemical reactions, including nucleophilic additions and molecular rearrangements.
Nucleophilic Additions: Carbamates, while considered moderate nucleophiles, can participate in conjugate addition reactions known as aza-Michael additions. niscpr.res.inrsc.org In these reactions, the nitrogen atom of the carbamate attacks an α,β-unsaturated carbonyl compound. niscpr.res.in This method is synthetically useful for creating β-amino carbonyl compounds. niscpr.res.in The reaction can be catalyzed by various agents, including iodine and tropylium (B1234903) salts. niscpr.res.innih.gov For example, iodine has been shown to effectively catalyze the addition of benzyl (B1604629) carbamate to various chalcones. niscpr.res.in
Rearrangement Reactions: Aryl carbamates are well-known to undergo the Snieckus-Fries rearrangement. wpmucdn.comnih.gov This reaction involves the ortho-metalation of the aryl carbamate, typically with a strong base like sodium diisopropylamide (NaDA), followed by an intramolecular migration of the carbamoyl (B1232498) group to the ortho position, yielding an ortho-acylated phenol. wpmucdn.comnih.govnih.govacs.org The rate-limiting step of this two-step sequence is dependent on the steric properties of the carbamate and the substituents on the aromatic ring. wpmucdn.comnih.govacs.org
Other important rearrangements in carbamate chemistry are often related to their synthesis. For instance, the Curtius rearrangement of an acyl azide (B81097) produces an isocyanate, which can then be trapped by an alcohol to form the carbamate.
Table 3: Key Transformations Involving Carbamates
| Reaction Type | Description | Key Reagents/Conditions | Product Type |
| Aza-Michael Addition | Conjugate addition of the carbamate nitrogen to an α,β-unsaturated system. niscpr.res.inrsc.org | Chalcones, Iodine catalyst niscpr.res.in | β-Amino carbonyl compounds niscpr.res.in |
| Snieckus-Fries Rearrangement | Ortho-metalation followed by intramolecular migration of the carbamoyl group. wpmucdn.comnih.gov | NaDA, THF wpmucdn.comnih.gov | Ortho-acylated phenols wpmucdn.comnih.gov |
| Curtius Rearrangement | Formation of an isocyanate from an acyl azide, trapped by an alcohol. | Acyl azide, heat, alcohol | Carbamate |
Advanced Analytical Research Techniques for Carbamate Compounds
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a primary technique for the analysis of carbamate (B1207046) compounds, which are often thermally unstable and thus unsuitable for gas chromatography. sepscience.com The versatility of HPLC allows for the development of robust methods for both separation and quantification.
Development of Reversed-Phase and Normal-Phase Chromatographic Methods
The separation of carbamates by HPLC can be effectively achieved using both reversed-phase (RP) and normal-phase (NP) chromatography, with the choice depending on the specific analytical goals and the properties of the analyte.
Reversed-Phase (RP) HPLC is the most common approach for carbamate analysis. thermofisher.com In this mode, a nonpolar stationary phase, typically a C8 or C18 silica-based column, is used with a polar mobile phase. s4science.atresearchgate.net The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of multiple carbamate compounds within a reasonable analysis time. s4science.at This method is well-suited for analyzing carbamates in aqueous samples.
Normal-Phase (NP) HPLC utilizes a polar stationary phase (e.g., silica or cyano-bonded silica) and a non-polar mobile phase, such as a mixture of hexane (B92381) and a polar modifier like isopropanol. nih.gov While less common for general carbamate analysis, NP-HPLC is particularly valuable for specific applications, such as the chiral separation of carbamate enantiomers on polysaccharide-based columns. rsc.org
The following table summarizes typical parameters for these methods.
Table 1: Typical HPLC Method Parameters for Carbamate Analysis
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
|---|---|---|
| Stationary Phase | C8 or C18 silica | Silica, Cyano (CN) |
| Mobile Phase | Water/Acetonitrile, Water/Methanol | Hexane/Isopropanol, Hexane/Ethanol (B145695) |
| Elution Mode | Gradient or Isocratic | Isocratic |
| Common Application | Quantification in aqueous matrices | Chiral separations, analysis of non-polar extracts |
Application of Advanced Detection Modalities: Photodiode Array (PDA) UV-Vis and Fluorescence Detection
Effective detection is crucial for quantifying carbamates post-separation. Photodiode Array (PDA) and Fluorescence detectors are two advanced modalities commonly coupled with HPLC for this purpose.
A Photodiode Array (PDA) Detector , also known as a Diode Array Detector (DAD), measures the absorbance of the eluent across a wide range of UV-Vis wavelengths simultaneously. austinpublishinggroup.com This provides a three-dimensional dataset of absorbance, wavelength, and time. For carbamate analysis, this allows for quantification at the wavelength of maximum absorbance (e.g., 220 nm) and provides spectral information that can aid in compound identification by comparing the acquired spectrum to that of a known standard. austinpublishinggroup.comresearchgate.net This capability enhances the specificity of the analytical method. austinpublishinggroup.com
Fluorescence Detection (FLD) offers significantly higher sensitivity and selectivity compared to UV absorbance detection for many carbamates. thermofisher.com Since most carbamates, including N-methylcarbamates, are not naturally fluorescent, a post-column derivatization step is required. s4science.atjfda-online.com This process involves hydrolyzing the carbamate eluted from the column with a strong base (e.g., sodium hydroxide) at an elevated temperature to produce methylamine. s4science.atoup.com The resulting methylamine then reacts with a derivatizing agent, most commonly o-phthalaldehyde (OPA) in the presence of a thiol like 2-mercaptoethanol or thiofluor, to form a highly fluorescent isoindole derivative. jfda-online.comoup.com This derivative is then detected by the fluorescence detector. jfda-online.com
Table 2: Common Fluorescence Detection Parameters for Carbamates
| Parameter | Typical Setting |
|---|---|
| Derivatization Reagents | o-phthalaldehyde (OPA) and 2-mercaptoethanol/thiofluor |
| Post-Column Hydrolysis | Sodium Hydroxide (B78521) (NaOH) at 80-100°C |
| Excitation Wavelength (λex) | ~330-340 nm |
| Emission Wavelength (λem) | ~455-465 nm |
Chiral Separation of Carbamate Derivatives Utilizing Polysaccharide-Based Chiral Stationary Phases (e.g., Amylose (B160209) and Cellulose (B213188) Tris(3,5-dimethylphenylcarbamate))
Many carbamate compounds possess chiral centers, resulting in enantiomers that can exhibit different biological activities. The separation of these enantiomers is critical in pharmaceutical and agrochemical research. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose. nih.govresearchgate.net
CSPs derived from Cellulose tris(3,5-dimethylphenylcarbamate) and Amylose tris(3,5-dimethylphenylcarbamate) are among the most versatile and widely used for the chiral resolution of a broad range of compounds, including carbamates. nih.govrsc.orgmdpi.com These CSPs are typically prepared by coating or immobilizing the polysaccharide derivative onto a silica gel support. nih.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. nih.gov The helical structure of the polysaccharide derivative creates chiral grooves, and enantioselective interactions—such as hydrogen bonding, π-π stacking, and steric interactions—with the carbamate groups on the polymer lead to differential retention of the enantiomers. rsc.orgnih.gov These separations are most often performed using normal-phase HPLC, with mobile phases consisting of hexane and an alcohol modifier like isopropanol or ethanol. nih.govnih.gov The temperature and the concentration of the alcohol modifier are critical parameters that can be adjusted to optimize the resolution between the enantiomers. nih.gov
Mass Spectrometry (MS) for Definitive Structural Identification and Trace Analysis
Mass spectrometry is an indispensable tool for the analysis of carbamates, providing definitive structural confirmation and enabling highly sensitive detection at trace levels. It is frequently coupled with liquid chromatography (LC-MS).
LC-MS/MS for Analysis in Complex Research Matrices
For the analysis of carbamates in complex matrices such as biological fluids or environmental samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. ingenieria-analitica.comnih.gov This technique combines the separation power of HPLC with the sensitivity and specificity of a triple quadrupole mass spectrometer. nih.govhpst.cz
After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). nih.gov In the tandem MS system, the first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺, for the target carbamate). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) separates the resulting product ions. By monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), LC-MS/MS provides exceptional selectivity and sensitivity, minimizing interference from matrix components. ingenieria-analitica.comnih.gov This allows for reliable quantification of compounds like Ethyl 2,5-dimethylphenylcarbamate at very low concentrations. nih.gov
Elucidation of Fragmentation Patterns and Ionization Mechanisms
Understanding the ionization and fragmentation behavior of this compound is key to developing robust MS-based methods.
Ionization Mechanisms: Electrospray ionization (ESI) is a soft ionization technique well-suited for carbamates. wikipedia.org In positive ion mode ESI, a protonated molecule ([M+H]⁺) is typically formed. researchgate.net The specific adducts formed can be influenced by the mobile phase composition. nih.gov
Fragmentation Patterns: In tandem mass spectrometry (MS/MS), the precursor ion undergoes collision-induced dissociation (CID) to produce characteristic product ions. wikipedia.org For phenylcarbamates, fragmentation often involves the cleavage of the carbamate functional group. A common fragmentation pathway for N-phenylcarbamates involves the neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov Another characteristic fragmentation for benzyl (B1604629) N-phenylcarbamates involves an ion-neutral complex that can lead to losses of phenylcarbinol or benzaldehyde. nih.gov The fragmentation of ethyl N-phenylcarbamate specifically has been studied, providing a basis for identifying related structures. acs.org The specific fragmentation pattern of this compound would be determined by the relative stability of the bonds within the protonated molecule, with cleavages typically occurring adjacent to the carbonyl and ester functionalities. libretexts.org
Methodologies for Sample Preparation and Extraction in Analytical Research
The accurate detection and quantification of carbamate compounds, such as this compound, in various matrices are critically dependent on the efficacy of sample preparation and extraction techniques. These preliminary steps are designed to isolate the target analytes from complex sample matrices, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. The choice of method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity and selectivity of the analysis. Two prevalent methodologies employed for the extraction of carbamate compounds are Liquid-Liquid Extraction (LLE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
Liquid-Liquid Extraction (LLE) Techniques
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the principle of differential partitioning of a compound between two immiscible liquid phases. In the context of carbamate analysis, LLE is utilized to transfer the target carbamate compounds from an aqueous sample (or a sample dissolved in an aqueous-miscible solvent) into a water-immiscible organic solvent. The efficiency of this transfer is governed by the partition coefficient of the analyte between the two phases.
The LLE process typically involves the vigorous mixing of the sample with a suitable organic solvent. The choice of solvent is critical; solvents like dichloromethane and acetonitrile are commonly selected for their ability to effectively dissolve carbamates. nih.govscielo.br To enhance the extraction efficiency, a "salting-out" effect is often induced by adding a salt, such as sodium chloride (NaCl), to the aqueous phase. nih.govscielo.br This decreases the solubility of the organic solvent in the aqueous layer and promotes the migration of the carbamate analytes into the organic phase. scielo.br
A variation of this method is Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP). This technique involves extraction with a water-miscible solvent like acetonitrile, followed by freezing the sample. scielo.brresearchgate.net The low temperature induces the separation of the aqueous and organic phases, allowing for the easy collection of the organic extract containing the analytes. researchgate.net LLE-LTP is noted for being a rapid, efficient, and low-cost method that uses small volumes of solvents and often requires no subsequent cleanup of the extracts. scielo.br
Research has demonstrated the effectiveness of LLE-LTP for the extraction of various carbamates from complex beverage matrices. For instance, a study on the determination of aldicarb, carbofuran, and carbaryl (B1668338) in grape juice and chocolate milk beverages showed high recovery percentages for all three compounds, validating the method's applicability for routine and forensic analysis. scielo.br
| Compound | Matrix | Extraction Solvent | Recovery (%) |
| Aldicarb | Grape Juice | Acetonitrile | > 90% |
| Carbofuran | Grape Juice | Acetonitrile | > 90% |
| Carbaryl | Grape Juice | Acetonitrile | > 90% |
| Aldicarb | Chocolate Milk | Acetonitrile | > 90% |
| Carbofuran | Chocolate Milk | Acetonitrile | > 90% |
| Carbaryl | Chocolate Milk | Acetonitrile | > 90% |
Table 1: Recovery percentages of selected carbamates in beverage samples using the LLE-LTP method. scielo.br
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology for Diverse Sample Types
The QuEChERS methodology has become a dominant sample preparation technique for the analysis of pesticide residues, including carbamates, in a wide array of sample types, particularly in food and environmental matrices. mdpi.com Originally developed for analyzing pesticides in fruits and vegetables, its application has expanded to more complex and dry commodities like aromatic herbs and dates. mdpi.comresearchgate.netnih.gov The method streamlines the extraction and cleanup process, significantly reducing sample preparation time and the consumption of organic solvents. mdpi.com
The QuEChERS procedure generally consists of two main stages:
Extraction and Partitioning : A homogenized sample is first extracted with an organic solvent, typically acetonitrile, in a centrifuge tube. nih.gov Following this, extraction salts, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), are added. nih.gov The MgSO₄ facilitates the partitioning of the analytes into the acetonitrile layer by absorbing water, while NaCl helps to create a phase separation between the aqueous and organic layers. nih.gov The mixture is then vortexed and centrifuged to separate the layers.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (the acetonitrile layer containing the analytes) is transferred to a second tube containing d-SPE sorbents. The choice of sorbents is crucial and depends on the sample matrix. Common sorbents include:
Primary Secondary Amine (PSA) : Removes organic acids, fatty acids, sugars, and other polar interferences. researchgate.netepa.gov
Octadecylsilane (C18) : Removes nonpolar interferences such as lipids. epa.gov
Graphitized Carbon Black (GCB) : Removes pigments (like chlorophyll) and sterols. mdpi.comresearchgate.net
The effectiveness of different QuEChERS protocols and cleanup sorbents has been extensively studied for carbamate analysis. For example, a study on 51 carbamate pesticides in six different vegetable matrices found that a combination of C18 and PSA provided the best cleanup effects. epa.gov Another study on aromatic herbs developed a modified QuEChERS method that yielded recoveries higher than 72% for 28 different carbamates. nih.gov
The versatility of the QuEChERS method is highlighted by its successful application in diverse and challenging matrices. Research on date palm fruits compared the efficiency of three different commercial QuEChERS kits for the extraction of 14 carbamates, demonstrating that the choice of kit significantly impacts extraction efficiency. nih.gov
| Matrix Type | Target Analytes | Key Findings |
| Vegetative Foods | 30 carbamates | Recoveries ranged from 56.13% to 127.6% with RSDs between 0.47% and 16%. The method was deemed sensitive and efficient. nih.gov |
| Aromatic Herbs | 28 carbamates | The modified QuEChERS method allowed for recoveries higher than 72% and quantification limits of 2 µg/kg. nih.gov |
| Vegetables | 51 carbamates | A combination of C18 and PSA sorbents was most effective for cleanup. Recoveries ranged from 58.4% to 126%. epa.gov |
| Freeze-Dried Cabbage | 19 neonicotinoid and carbamate pesticides | An optimized QuEChERS method yielded limits of quantification ranging from 1.0 to 10.0 µg/kg. mdpi.com |
| Date Palm Fruits | 14 carbamates | The study demonstrated that different commercial QuEChERS kits have varying extraction efficiencies for carbamate residues. nih.gov |
Table 2: Summary of research findings on the application of the QuEChERS methodology for carbamate analysis in diverse sample types.
A Comprehensive Analysis of this compound in the Context of Structure-Activity Relationships and Molecular Recognition
This compound is a chemical compound belonging to the carbamate class, characterized by a carbamate functional group attached to a 2,5-dimethylphenyl moiety. While this specific molecule may not be extensively documented in dedicated research literature, its structure allows for a thorough examination of the fundamental principles governing the reactivity, stability, and intermolecular interactions of aromatic carbamates. This article explores the structure-activity relationships and molecular recognition phenomena of carbamate systems, using this compound as a focal point for discussion.
Structure Activity Relationship Sar Studies and Molecular Recognition in Carbamate Systems
The arrangement of substituents on the aromatic ring and the nature of the alcohol moiety in carbamates like ethyl 2,5-dimethylphenylcarbamate play a crucial role in determining their chemical and physical properties. These structural features influence the electronic environment of the carbamate (B1207046) group, its conformational preferences, and its ability to engage in specific intermolecular interactions.
The reactivity and stability of the carbamate linkage are significantly influenced by the electronic effects of substituents on the phenyl ring. In this compound, the two methyl groups at positions 2 and 5 are electron-donating. This donation of electron density to the aromatic ring increases the electron density on the nitrogen atom of the carbamate group, which in turn can affect the stability of the ester linkage. Generally, electron-donating groups tend to increase the stability of the carbamate towards hydrolysis by making the carbonyl carbon less electrophilic.
The position of the substituents is also critical. The methyl group at the ortho position (position 2) can exert a steric effect, potentially hindering the approach of reactants to the carbamate group and influencing the rotational barrier around the N-aryl bond.
Table 1: Relative Hydrolysis Rates of Substituted Ethyl Phenylcarbamates (Illustrative)
| Substituent on Phenyl Ring | Position | Electronic Effect | Expected Relative Hydrolysis Rate |
| None | - | Neutral | 1.00 |
| 4-Nitro | Para | Electron-withdrawing | > 1.00 |
| 4-Methoxy | Para | Electron-donating | < 1.00 |
| 2-Methyl | Ortho | Electron-donating, Steric hindrance | < 1.00 |
| 2,5-Dimethyl | Ortho, Meta | Electron-donating, Steric hindrance | < 1.00 |
This table is illustrative and based on established principles of physical organic chemistry. The expected relative hydrolysis rate for this compound is predicted to be lower than that of the unsubstituted ethyl phenylcarbamate due to the combined electron-donating and steric effects of the two methyl groups.
The interactions of carbamates with their environment are governed by a combination of non-covalent forces. These interactions are fundamental to their role in molecular recognition and their behavior on material surfaces.
The carbamate functional group is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This dual character allows carbamates to form strong and directional hydrogen bonds, which are crucial for molecular recognition. In the solid state, carbamates often form intricate hydrogen-bonded networks. For instance, the N-H group of one molecule can interact with the C=O group of a neighboring molecule, leading to the formation of chains or sheets.
The 2,5-dimethylphenyl group in this compound provides a platform for π-π stacking interactions. These interactions occur when aromatic rings stack face-to-face or in an offset fashion, driven by electrostatic and van der Waals forces. In host-guest chemistry, a carbamate-containing molecule could act as a guest that binds to a host molecule with a complementary aromatic surface.
Hydrophobic interactions also play a significant role, particularly in aqueous environments. The nonpolar dimethylphenyl and ethyl groups of the molecule would tend to associate with other nonpolar groups or surfaces to minimize their contact with water. This hydrophobic effect is a major driving force for the binding of molecules in biological systems and the formation of self-assembled structures.
The carbamate linkage has a degree of conformational flexibility, primarily around the C-O and N-C bonds. The rotation around the N-aryl bond can be restricted by the presence of ortho substituents, as is the case with the 2-methyl group in this compound. This restricted rotation can lead to distinct, stable conformations (atropisomers) if the substitution pattern is appropriate.
The conformation of the carbamate group itself is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. However, slight deviations from planarity can occur. The preferred conformation of the molecule as a whole will be the one that minimizes steric clashes and maximizes favorable intramolecular and intermolecular interactions. This conformational preference is critical in molecular recognition, as a pre-organized conformation can lead to a lower entropic penalty upon binding to a receptor or host molecule.
In the context of chiral discrimination, if the carbamate were part of a chiral molecule, its conformational preferences would be crucial for achieving enantioselective recognition of other chiral molecules.
Carbamates are versatile scaffolds in medicinal chemistry and material science. While this compound itself is not widely cited as a chemical probe, its structural motifs are relevant. For example, carbamate derivatives can be functionalized with reporter groups (e.g., fluorophores) to create chemical probes for detecting specific enzymes or other biomolecules.
In material science, the ability of carbamates to form robust hydrogen-bonded networks makes them attractive building blocks for self-assembling materials, liquid crystals, and polymers. The specific substitution pattern on the phenyl ring can be used to tune the properties of these materials, such as their thermal stability, solubility, and molecular organization.
This compound is an achiral molecule. However, carbamates are frequently used as chiral derivatizing agents or as key components in chiral stationary phases for chromatography. For instance, polysaccharides derivatized with substituted phenylcarbamates are widely used for the enantioselective separation of racemic mixtures.
The mechanism of chiral recognition by these materials involves a combination of the interactions discussed above: hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects. The chiral environment created by the polysaccharide backbone, combined with the specific interactions afforded by the carbamate substituents, allows for the differential binding of the two enantiomers of a chiral analyte.
While this compound is not chiral, if a chiral alcohol were used in its synthesis instead of ethanol (B145695), the resulting carbamate would be chiral. The stereochemistry of such a molecule would be of interest in asymmetric synthesis and catalysis.
Q & A
Q. What are the established synthetic routes for Ethyl 2,5-dimethylphenylcarbamate?
this compound can be synthesized via esterification of 2,5-dihydroxybenzoic acid derivatives with ethanol under acidic or catalytic conditions. A related method involves reacting substituted phenylcarbamic acid derivatives with ethylating agents like ethyl chloroformate. For example, ethyl 2,5-dihydroxybenzoate is synthesized by esterifying 2,5-dihydroxybenzoic acid with anhydrous ethanol, a process that can be adapted for carbamate derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., distinguishing carbamate and ethyl groups), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Additionally, chiral HPLC using polysaccharide-based stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomeric impurities .
Q. What safety precautions are required when handling this compound?
this compound may exhibit respiratory and dermal toxicity. Researchers should use N95 respirators, nitrile gloves, and chemical-resistant lab coats. Proper ventilation and waste disposal protocols are essential, particularly due to its potential classification as a skin/eye irritant (Category 2) under the Globally Harmonized System (GHS) .
Advanced Research Questions
Q. How does cellulose tris(3,5-dimethylphenylcarbamate) enhance chiral resolution in HPLC?
Cellulose tris(3,5-dimethylphenylcarbamate) acts as a chiral stationary phase (CSP) by forming hydrogen bonds and π-π interactions with enantiomers. The 3,5-dimethylphenyl groups create a helical structure that selectively binds to specific stereoisomers. Its enantioselectivity is influenced by the polysaccharide backbone’s β-1,4-glycosidic linkages, which differ from amylose-based CSPs (α-1,4-linkages), leading to distinct recognition patterns .
Q. What experimental parameters optimize enantiomeric separation using this CSP?
Key factors include:
- Mobile phase composition : Methanol or ethanol with 0.1% trifluoroacetic acid (TFA) improves resolution by modulating analyte-CSP interactions .
- Column temperature : Lower temperatures (e.g., 25°C) enhance enantioselectivity by stabilizing weak interactions .
- Flow rate : Slower rates (1 mL/min) increase retention time differences between enantiomers . Adsorption isotherm studies (e.g., Langmuir models) can further refine these parameters .
Q. Why might enantioselectivity reverse when switching between cellulose and amylose derivatives?
Structural differences in the polysaccharide backbones alter the spatial arrangement of chiral binding sites. For example, cellulose tris(3,5-dimethylphenylcarbamate) (β-linkages) and amylose derivatives (α-linkages) exhibit reversed electrokinetic elution orders (EEO) for compounds like terconazole due to contrasting hydrogen-bonding networks and steric effects .
Q. How can computational modeling elucidate interaction mechanisms between this CSP and analytes?
Molecular docking (e.g., GOLD or AutoDock) simulates analyte-CSP binding by calculating hydrogen-bond distances, van der Waals interactions, and binding energy scores. For instance, rigid docking with cellulose tris(3,5-dimethylphenylcarbamate) can predict enantiomer retention times based on ligand-CSP complementarity .
Data Analysis & Experimental Design
Q. How should researchers resolve contradictions in chiral separation data?
Contradictions may arise from batch-to-batch CSP variability or mobile phase impurities. Mitigation strategies include:
- Column recalibration : Use reference standards (e.g., guaifenesin enantiomers) to validate performance .
- Statistical analysis : Apply ANOVA to assess reproducibility across replicates .
- Cross-validation : Compare results with alternative CSPs (e.g., cellulose vs. amylose) .
Q. What methodologies validate the reproducibility of chiral separations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
